4'-Chloroacetophenone semicarbazone
Description
Overview of Semicarbazone Derivatives in Chemical Research
Semicarbazones are a class of organic compounds formed by the condensation reaction between a ketone or an aldehyde and semicarbazide (B1199961). numberanalytics.com This reaction results in a characteristic C=N-NH-C(=O)NH2 functional group. The formation of semicarbazones is a well-established reaction in organic chemistry, often utilized for the qualitative analysis and characterization of carbonyl compounds due to their typically crystalline nature and sharp melting points. numberanalytics.com
Beyond their role in chemical identification, semicarbazone derivatives have emerged as a significant area of research due to their diverse biological and pharmacological activities. Scientific investigations have revealed that various substituted semicarbazones exhibit a wide spectrum of properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitubercular activities. This broad range of bioactivity has made semicarbazones attractive targets for synthesis and evaluation in medicinal chemistry. Furthermore, semicarbazones can act as versatile intermediates in the synthesis of more complex heterocyclic compounds, such as triazoles and tetrazoles, further expanding their utility in organic synthesis. numberanalytics.com
Significance of Acetophenone (B1666503) Semicarbazone Scaffolds
The acetophenone semicarbazone scaffold, which features an acetophenone moiety linked to a semicarbazone group, is of particular interest to researchers. Acetophenones themselves are a class of aromatic ketones that can serve as precursors in the synthesis of various biologically active molecules. nih.gov When combined with the semicarbazone functional group, the resulting scaffold provides a framework that has been extensively investigated for its therapeutic potential, particularly in the realm of anticonvulsant agents. nih.govresearchgate.net
Research has shown that the structural features of acetophenone semicarbazones are crucial for their anticonvulsant properties. nih.gov A proposed pharmacophore model for anticonvulsant activity suggests the importance of a lipophilic aryl ring, an electron donor group, and a hydrogen-bonding domain. nih.gov The acetophenone semicarbazone structure elegantly incorporates these features, with the substituted phenyl ring acting as the lipophilic component and the semicarbazone moiety providing the necessary hydrogen-bonding capability through its -NHCONH2 group. nih.gov The nature and position of substituents on the acetophenone ring have been found to significantly influence the anticonvulsant activity of these compounds. researchgate.net
Rationale for Investigating 4'-Chloroacetophenone (B41964) Semicarbazone
The specific investigation of 4'-Chloroacetophenone semicarbazone is driven by a logical progression of the research into substituted acetophenone semicarbazones. The presence of a halogen, specifically a chloro group, at the para-position (position 4) of the phenyl ring is a key structural modification. In medicinal chemistry, the introduction of a halogen atom is a common strategy to modulate the electronic and lipophilic properties of a molecule, which can in turn influence its biological activity. nih.gov
The rationale for studying the 4'-chloro substituted derivative is rooted in the established importance of the aryl ring's substitution pattern for the biological efficacy of semicarbazones. nih.gov Studies on various 4-substituted aryl semicarbazones have demonstrated that substituents like chloro, bromo, and nitro can be essential for anticonvulsant activity. nih.gov Therefore, the synthesis and characterization of this compound allow researchers to systematically explore the structure-activity relationship of this class of compounds. By evaluating its specific biological properties, scientists can gain a deeper understanding of how the 4-chloro substitution impacts its potential as an anticonvulsant or antimicrobial agent compared to other substituted and unsubstituted analogues.
Chemical and Physical Properties
Below is a table summarizing some of the key computed chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | [(E)-1-(4-chlorophenyl)ethylideneamino]urea | nih.govclearsynth.com |
| Molecular Formula | C₉H₁₀ClN₃O | nih.gov |
| Molecular Weight | 211.65 g/mol | nih.gov |
| CAS Number | 7575-74-8 | clearsynth.com |
| Melting Point | 202-204 °C | |
| XLogP3-AA | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Spectral Data
The characterization of this compound is typically achieved through various spectroscopic methods. Representative spectral data for related semicarbazone structures are presented below.
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | The IR spectrum of a semicarbazone typically shows characteristic absorption bands. For example, the C=O stretching of the semicarbazide moiety is observed around 1682 cm⁻¹. The C=N stretching vibration gives a peak around 1582 cm⁻¹, and the N-H stretching of the amide group appears as a broad band around 3196 cm⁻¹. nycu.edu.tw |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | In the ¹H NMR spectrum, the protons of the -CONH₂ group typically appear as a singlet around δ 6.53 ppm, while the Ar-NH proton can be observed as a singlet around δ 8.98 ppm. The aromatic protons will show signals in the range of δ 6.5-8.6 ppm. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (CONH) around δ 168 ppm, with the aromatic carbons appearing in the range of δ 117-145 ppm. |
Research Findings
Academic research has primarily focused on the synthesis and potential biological activities of substituted acetophenone semicarbazones, including those with halogen substitutions.
Synthesis
The synthesis of this compound follows a general and well-established procedure for semicarbazone formation. This involves the condensation reaction of 4'-chloroacetophenone with semicarbazide hydrochloride, often in the presence of a base like sodium acetate (B1210297) to neutralize the hydrochloride and facilitate the reaction. nycu.edu.tw The reaction is typically carried out in a suitable solvent, such as aqueous ethanol (B145695).
Antimicrobial Activity
Semicarbazone derivatives are known to possess a broad spectrum of antimicrobial activities. Research on related substituted semicarbazones has shown that they can exhibit significant activity against various bacterial and fungal strains. For instance, studies on other substituted acetophenone semicarbazones have demonstrated their potential as antimicrobial agents. The evaluation of this compound for its antimicrobial properties would be a logical extension of this research, aiming to determine the impact of the 4-chloro substituent on its efficacy against different microorganisms.
Anticonvulsant Activity
A significant body of research has been dedicated to the anticonvulsant properties of semicarbazones. researchgate.net The anticonvulsant drug development program has identified semicarbazones as a promising class of compounds. nih.gov Specifically, the acetophenone semicarbazone scaffold has been a focus of these investigations. nih.gov Studies have shown that the nature of the substituent on the phenyl ring plays a crucial role in the anticonvulsant activity. nih.gov For example, research on a series of thioureido derivatives of acetophenone semicarbazone revealed that certain compounds provided significant protection against seizures in experimental models. nih.gov The investigation of this compound for its anticonvulsant potential is therefore a key area of interest, aiming to elucidate the contribution of the chloro group to its activity profile.
Properties
CAS No. |
7575-74-8 |
|---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
[(Z)-1-(4-chlorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6- |
InChI Key |
NRVQPAZCFBJKNE-SDQBBNPISA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |
Other CAS No. |
7575-74-8 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches
Foundational Condensation Reactions for Semicarbazone Formation
The core reaction for forming semicarbazones involves the condensation of a carbonyl compound, in this case, 4'-Chloroacetophenone (B41964), with semicarbazide (B1199961) or its salts.
The fundamental synthesis of 4'-Chloroacetophenone semicarbazone is achieved through the reaction of 4'-Chloroacetophenone with semicarbazide hydrochloride. hakon-art.comgeneseo.edu The mechanism begins with the nucleophilic attack of the semicarbazide on the carbonyl carbon of the 4'-Chloroacetophenone, leading to a tetrahedral intermediate. numberanalytics.com This is followed by a proton transfer and subsequent elimination of a water molecule to form the final semicarbazone product. numberanalytics.com This reaction is a classic example of a condensation reaction used for the characterization and derivatization of ketones.
The efficiency of semicarbazone formation is influenced by several factors, including pH, temperature, and the use of catalysts. numberanalytics.com The reaction is typically favored in a slightly acidic medium, with an optimal pH range often cited between 3 and 5. numberanalytics.com Temperature also plays a role, with moderate temperatures around 50°C being generally effective. numberanalytics.com While the reaction can proceed without a catalyst, acidic or basic catalysts can enhance the reaction rate. numberanalytics.com
Recent research has also explored more environmentally friendly or "green" synthesis methods. One such approach involves carrying out the reaction in a mixture of water and methanol (B129727) at room temperature, which has been shown to produce excellent yields without the need for a catalyst. hakon-art.com Another green approach utilizes solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) mixed with water, which have demonstrated high yields and purity of the resulting semicarbazones. geneseo.edu Solvent-free methods, such as ball-milling, have also been developed, offering a waste-free and efficient route to semicarbazone synthesis. researchgate.net
Table 1: Optimized Reaction Conditions for Semicarbazone Synthesis
| Method | Solvent System | Catalyst | Temperature | Key Advantage |
| Conventional | Buffered Solution (pH 3-5) | Acid or Base | ~50°C | Established Method |
| Green Synthesis | Water:Methanol (2:1) | None | Room Temperature | Catalyst-free, good yield |
| Green Synthesis | Ethyl lactate:Water (80:20) | None | Not specified | High yield and purity |
| Green Synthesis | Dimethyl isosorbide:Water (92:8) | None | Not specified | High yield and purity |
| Solvent-Free | Ball-milling | None | Room Temperature/75°C | Waste-free, quantitative yield |
This table provides a summary of various optimized conditions for the synthesis of semicarbazones.
Synthetic Pathways for Substituted this compound Derivatives
The core structure of this compound can be modified to create a variety of derivatives with potentially new properties.
While the focus is on the 4'-chloro isomer, it is synthetically conceivable to prepare semicarbazone derivatives from other isomers of chloroacetophenone, such as 2'-chloroacetophenone (B1665101) and 3'-chloroacetophenone. The synthetic principles would remain the same, involving the condensation reaction with semicarbazide.
More complex derivatives can be synthesized, such as chalcone (B49325) semicarbazones and Mannich base semicarbazones.
Chalcone Semicarbazones: These are prepared in a two-step process. First, a chalcone is synthesized via a Claisen-Schmidt condensation reaction between 4'-Chloroacetophenone and an appropriate aldehyde (like 2-nitrobenzaldehyde) in the presence of a base like sodium hydroxide (B78521) in methanol. ijpsr.comrsc.org The resulting chalcone, which is an α,β-unsaturated ketone, is then reacted with semicarbazide in ethanol (B145695) to yield the corresponding chalcone semicarbazone. ijpsr.comjocpr.com
Mannich Base Semicarbazones: The synthesis of Mannich bases involves the aminoalkylation of an acidic proton located next to a carbonyl group. gijash.com In the context of 4'-Chloroacetophenone, a Mannich base can be formed by reacting it with an aldehyde (like p-chlorobenzaldehyde) and a primary or secondary amine (like p-toluidine) in the presence of a catalyst such as ethylaluminum dichloride. gijash.comnih.gov The resulting β-amino-carbonyl compound, the Mannich base, could then potentially be reacted with semicarbazide to form a Mannich base semicarbazone, though specific literature for this final step with 4'-Chloroacetophenone derivatives is less common.
Purity Assessment and Chromatographic Techniques in Synthesis
Ensuring the purity of the synthesized this compound and its derivatives is critical. Thin-Layer Chromatography (TLC) is a common technique used to monitor the progress of the synthesis reaction. jocpr.comgijash.com
Once the reaction is complete, the crude product is often purified. Recrystallization from a suitable solvent, such as ethanol or chloroform, is a standard method to obtain a pure crystalline product. jocpr.comsathyabama.ac.in For more rigorous purification and to separate mixtures, flash column chromatography is employed, often using a solvent system like hexane-EtOAc. rsc.orgchemicalbook.com
The identity and purity of the final compound are confirmed using various analytical techniques. These include:
Melting Point: A sharp melting point range indicates a high degree of purity. chemicalbook.com
Spectroscopy:
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O and C=N bonds. hakon-art.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the molecule. hakon-art.comgeneseo.edu
Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in confirming its structure through fragmentation patterns. hakon-art.comgeneseo.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to assess the purity of the compound and confirm its molecular weight. geneseo.edu
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of 4'-Chloroacetophenone (B41964) semicarbazone by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The deshielding effects of the aromatic ring and the electron-withdrawing acetyl and chloro groups are evident in the downfield chemical shifts of the aromatic protons. stackexchange.com The protons ortho to the acetyl group are typically more deshielded than those ortho to the chlorine atom due to the stronger electron-withdrawing nature of the carbonyl group. stackexchange.com
Table 1: ¹H NMR Spectral Data for 4'-Chloroacetophenone Semicarbazone
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.438 - 7.898 | Multiplet | |
| Methyl Protons (CH₃) | 2.590 | Singlet | |
| Amine Protons (NH₂) | Varies | Broad Singlet | |
| Imine Proton (NH) | Varies | Broad Singlet |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used. Data compiled from multiple sources. bmrb.io
Carbon-13 NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~157 |
| Imine Carbon (C=N) | ~148 |
| Aromatic C-Cl | ~135 |
| Aromatic C-C | ~128-130 |
| Methyl Carbon (CH₃) | ~14 |
Note: The exact chemical shifts can vary based on experimental conditions. The values presented are approximate and based on typical ranges for similar structures. rsc.orgchemicalbook.com
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Key vibrational frequencies observed in the IR spectrum of this compound include the N-H stretching of the primary amine and secondary amide groups, the C=O stretching of the urea (B33335) moiety, the C=N stretching of the imine bond, and various C-H and C=C stretching and bending vibrations of the aromatic ring. The presence of these characteristic bands provides strong evidence for the successful formation of the semicarbazone derivative. thermofisher.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretching (Amine and Amide) | 3400 - 3200 |
| C-H Stretching (Aromatic) | 3100 - 3000 |
| C=O Stretching (Urea) | 1700 - 1650 |
| C=N Stretching (Imine) | 1650 - 1550 |
| C=C Stretching (Aromatic) | 1600 - 1450 |
| C-Cl Stretching | 800 - 600 |
Note: The specific peak positions can be influenced by the physical state of the sample (e.g., KBr pellet, Nujol mull) and intermolecular interactions. chemicalbook.comnist.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by one or more absorption maxima (λ_max_).
The UV-Vis spectrum of this compound typically exhibits strong absorption bands corresponding to π → π* transitions within the aromatic ring and the conjugated system formed by the C=N and C=O groups. The position of these absorption maxima can be influenced by the solvent polarity. Studies have shown that the maximum absorption for similar semicarbazone compounds can be observed around 285-380 nm. scribd.comsciepub.com
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound. In the mass spectrometer, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. chemicalbook.com The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak. nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying stable fragment ions. chemicalbook.comnist.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Crystallographic studies of related semicarbazone compounds have revealed that they often crystallize in common space groups like triclinic (P-1) or monoclinic (P2₁/c). scribd.commdpi.com The crystal structure of this compound would be expected to show a planar or near-planar conformation of the semicarbazone moiety and the aromatic ring. Intermolecular hydrogen bonds involving the N-H and C=O groups are likely to play a significant role in stabilizing the crystal lattice. The Cambridge Crystallographic Data Centre (CCDC) contains a crystal structure for this compound with the CCDC number 741649. nih.gov
of this compound
The following article delves into the advanced structural and spectroscopic characteristics of the chemical compound this compound. The focus remains strictly on the crystallographic and intermolecular interaction data as specified.
The three-dimensional architecture and non-covalent interaction patterns of this compound have been meticulously investigated through single-crystal X-ray diffraction and computational analyses. These studies provide profound insights into the solid-state conformation and packing of the molecule.
Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic system with the space group C2/c. The fundamental building block of the crystal lattice, the unit cell, is defined by the following lattice parameters:
| Parameter | Value |
| a | 21.8191 (4) Å |
| b | 7.0484 (1) Å |
| c | 13.7249 (2) Å |
| α | 90° |
| β | 109.633 (1)° |
| γ | 90° |
| Volume | 1988.04 (6) ų |
| Z | 8 |
Data obtained from single-crystal X-ray diffraction analysis at 100 K.
The asymmetric unit of this compound contains one independent molecule. The semicarbazone moiety is nearly planar, and a notable feature of the molecular conformation is the dihedral angle of 30.46 (5)° between the plane of the benzene (B151609) ring and the plane of the semicarbazone group. nih.gov
A detailed Hirshfeld surface analysis for this compound is not extensively reported in the available scientific literature. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It involves mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface. The resulting two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
While direct Hirshfeld surface analysis data for this specific compound is not available, the crystal structure analysis reveals significant intermolecular hydrogen bonding. nih.gov The molecules are linked by N—H···O and N—H···N hydrogen bonds, which form R22(8) and R22(9) graph-set motifs. nih.gov These interactions are crucial in stabilizing the crystal packing, leading to the formation of two-dimensional networks. nih.gov
Further computational studies employing Hirshfeld surface analysis would be beneficial to provide a more detailed quantitative breakdown of the intermolecular contacts, including the contributions from van der Waals forces and other weaker interactions that govern the supramolecular assembly of this compound.
Coordination Chemistry and Metal Complex Formation
Ligand Behavior of 4'-Chloroacetophenone (B41964) Semicarbazone
Semicarbazones, including 4'-chloroacetophenone semicarbazone, are a class of Schiff base ligands derived from the condensation of a ketone or aldehyde with semicarbazide (B1199961). Their coordination behavior is dictated by the presence of several potential donor sites, primarily the azomethine nitrogen atom and the carbonyl oxygen atom. This allows for flexible coordination behavior, which is fundamental to the diverse structures and properties of its metal complexes.
This compound possesses the ability to act as a unidentate, bidentate, or even a multidentate ligand.
Unidentate Coordination: While less common, the ligand could theoretically coordinate to a metal center through a single donor atom, such as the azomethine nitrogen.
Bidentate Coordination: The most common mode of coordination for semicarbazones is bidentate chelation. irjet.netresearchgate.net In this arrangement, the ligand forms a stable five-membered ring by coordinating to the metal ion through both the azomethine nitrogen and the carbonyl oxygen. researchgate.net This bidentate behavior is a recurring theme in the coordination chemistry of semicarbazone complexes. nih.gov
Multidentate Coordination: In some instances, semicarbazone ligands can exhibit tridentate coordination, particularly if there are other donor groups present on the aldehydic or ketonic precursor. acs.orgnih.gov For this compound, while primarily acting as a bidentate NO donor, the possibility of bridging between two metal centers could lead to more complex polymeric structures.
A key feature of this compound is its ability to coordinate to metal ions in either its neutral (keto) form or its deprotonated (enol) anionic form. ias.ac.in
Neutral (Keto) Form: In its neutral state, the ligand coordinates through the lone pair of electrons on the carbonyl oxygen and the azomethine nitrogen. This form is common in complexes synthesized under neutral or acidic conditions. irjet.net
Anionic (Enol) Form: The ligand can undergo keto-enol tautomerism. In the presence of a base or upon reaction with certain metal ions, the proton from the amide nitrogen can be lost, leading to the formation of an enolate. This deprotonated ligand then coordinates as an anionic ligand. nih.govjst.go.jp This change in form can significantly impact the charge and properties of the resulting metal complex. The deprotonation is often evidenced by the disappearance of the N-H stretching vibration in the infrared (IR) spectrum of the complex.
The shift in the IR stretching frequencies of the C=O and C=N groups upon complexation provides valuable information about the coordination mode, as summarized in the table below for a typical bidentate coordination.
| Functional Group | Typical Wavenumber in Free Ligand (cm⁻¹) | Typical Wavenumber in Complex (cm⁻¹) | Inference |
| C=N (Azomethine) | ~1600-1625 | Lowered (e.g., ~1590-1610) | Coordination of azomethine nitrogen to metal center. acs.org |
| C=O (Carbonyl) | ~1680-1700 | Lowered (e.g., ~1640-1660) | Coordination of carbonyl oxygen to metal center. jetir.org |
| N-H (Amide) | ~3100-3300 | Broadened or shifted | Involvement in hydrogen bonding or coordination. Disappears upon deprotonation. |
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The resulting complexes are often crystalline solids and can be characterized by various spectroscopic and analytical techniques, including elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.
First-row transition metals readily form complexes with semicarbazone ligands.
Copper(II) Complexes: Copper(II) complexes of semicarbazones are widely studied. irjet.netresearchgate.net These complexes often exhibit square-planar or distorted octahedral geometries. Spectroscopic studies are crucial in determining the coordination environment of the Cu(II) ion. acs.org
Nickel(II) Complexes: Nickel(II) can form complexes with this compound, and these complexes can be either diamagnetic (typically square-planar) or paramagnetic (typically octahedral or tetrahedral), depending on the coordination environment. ias.ac.in The formation of a 1:1 stoichiometric complex between a semicarbazone derivative and Ni2+ ions has been reported. nih.gov
Cobalt(II) Complexes: Cobalt(II) forms complexes with semicarbazones that can adopt various geometries, including tetrahedral and octahedral. tandfonline.comasianpubs.org The magnetic moments and electronic spectra of these complexes are instrumental in elucidating their structures.
Beyond the first-row transition metals, this compound can also coordinate with a range of other metal ions.
Palladium(II) Complexes: Palladium(II) typically forms square-planar complexes. Studies on related thiosemicarbazone ligands show coordination through the pyridyl nitrogen, azomethine nitrogen, and thiolato sulfur atoms, suggesting that this compound would likely act as a bidentate N,O donor. nih.gov
Zinc(II) Complexes: As a d¹⁰ ion, Zinc(II) exclusively forms diamagnetic complexes, commonly with a tetrahedral geometry. The coordination is typically through the nitrogen and oxygen donor atoms of the semicarbazone ligand. researchgate.net
Iron(III) Complexes: Iron(III) can form stable complexes with semicarbazone-type ligands. Studies on related systems have characterized the formation constants and catecholase activity of Fe(III) complexes.
Ruthenium(III) Complexes: Ruthenium(III) forms octahedral complexes with semicarbazone and thiosemicarbazone ligands. tandfonline.com Depending on the reaction conditions and the specific ligand, the semicarbazone can coordinate as a neutral bidentate or tridentate ligand, or as a deprotonated anionic ligand. jetir.org The resulting complexes are typically paramagnetic with a single unpaired electron.
Elucidation of Coordination Modes and Geometries in Metal Complexes
The determination of the precise coordination mode and geometry of the metal complexes of this compound relies on a combination of analytical techniques.
Infrared (IR) Spectroscopy: As previously mentioned, shifts in the vibrational frequencies of the C=N and C=O bonds are indicative of their participation in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The d-d transitions observed are characteristic of specific geometries (e.g., octahedral, tetrahedral).
Magnetic Susceptibility Measurements: For paramagnetic metal ions like Cu(II), Ni(II), Co(II), and Ru(III), measuring the magnetic moment helps to determine the number of unpaired electrons and provides insight into the geometry of the complex.
The table below summarizes the common coordination geometries observed for various metal ions with semicarbazone ligands.
| Metal Ion | Common Coordination Number | Common Geometry |
| Copper(II) | 4, 6 | Square-planar, Distorted Octahedral irjet.netacs.org |
| Nickel(II) | 4, 6 | Square-planar, Tetrahedral, Octahedral ias.ac.in |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral tandfonline.comasianpubs.org |
| Palladium(II) | 4 | Square-planar nih.gov |
| Zinc(II) | 4 | Tetrahedral |
| Ruthenium(III) | 6 | Octahedral irjet.nettandfonline.com |
N,N,O-Tricoordination and Other Chelate Ring Systems
In many of its metal complexes, this compound typically acts as a tridentate ligand, coordinating to the metal center through the azomethine nitrogen, the carbonyl oxygen, and a terminal nitrogen of the semicarbazide moiety. This N,N,O-coordination mode results in the formation of stable five- and six-membered chelate rings, which enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. chemguide.co.uk
The crystal structure of the free ligand, this compound, has been deposited in the Cambridge Structural Database (CSD) with the reference code 741649. researchgate.net While the detailed crystal structures of its various metal complexes are not extensively reported in publicly accessible literature, studies on structurally related semicarbazone complexes provide valuable insights. For instance, in many transition metal complexes, the semicarbazone ligand adopts a planar conformation upon coordination, facilitating effective orbital overlap with the metal d-orbitals. wikipedia.org The formation of two chelate rings upon coordination is a common feature for this class of ligands. iaea.org
Influence of Substituents on Coordination Stereochemistry
The presence of a chloro-substituent at the para-position of the acetophenone (B1666503) ring in this compound exerts a significant electronic influence on the ligand framework, which in turn affects the coordination stereochemistry of its metal complexes. The chlorine atom is an electron-withdrawing group, which can decrease the electron density on the aromatic ring and, by extension, on the azomethine nitrogen atom.
Stability and Reactivity Studies of this compound Metal Complexes
The stability of metal complexes of this compound is a crucial factor determining their potential utility. The formation of chelate rings, as previously discussed, contributes significantly to their thermodynamic stability. chemguide.co.uk Stability constants, which provide a quantitative measure of the strength of metal-ligand interactions in solution, are essential for understanding the behavior of these complexes in various chemical environments. wikipedia.org
While specific stability constants for this compound complexes are not readily found in the surveyed literature, studies on similar semicarbazone complexes indicate that the stability generally follows the Irving-Williams series for divalent metal ions. The reactivity of these complexes is also a subject of interest. The coordinated semicarbazone ligand can undergo various reactions, and the metal center can participate in redox processes or act as a catalyst. nih.gov The nature of the metal ion and the substituents on the ligand framework are known to modulate this reactivity.
Theoretical Frameworks for Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the electronic structure and bonding in transition metal complexes. rsc.orgscielo.org.co These theoretical frameworks allow for a detailed understanding of the metal-ligand interactions in this compound complexes at a molecular level.
Through DFT calculations, it is possible to model the geometry of the complexes, calculate vibrational frequencies, and predict electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netcolab.ws The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of the complexes. colab.ws While specific DFT studies on this compound complexes are not extensively published, the application of these methods to structurally related thiosemicarbazone complexes has provided valuable information on their structure-activity relationships. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure
Density Functional Theory (DFT) has been utilized as a powerful tool to investigate the molecular structure of 4'-chloroacetophenone (B41964) semicarbazone. These calculations offer a detailed picture of the three-dimensional arrangement of atoms and the forces governing their interactions.
Geometry Optimization and Conformer Analysis
Computational studies involving geometry optimization have been performed to determine the most stable three-dimensional structure of 4'-chloroacetophenone semicarbazone. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
Analysis of the molecule's potential energy surface reveals the existence of different conformers, which are spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The most stable conformer of this compound is characterized by a cis-E configuration. This nomenclature describes the stereochemistry around the carbon-nitrogen double bond (C=N) and the conformation of the semicarbazone moiety. The E configuration indicates that the groups with higher priority are on opposite sides of the double bond. The cis descriptor refers to the orientation of the carbonyl group relative to the C=N bond within the semicarbazone chain.
Prediction of Bond Lengths, Bond Angles, and Dihedral Angles
DFT calculations provide precise predictions of the geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model.
A representative selection of calculated geometric parameters for the most stable conformer of this compound is presented in the table below.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length (Å) | C-Cl | 1.75 |
| C=N | 1.29 | |
| N-N | 1.37 | |
| C=O | 1.24 | |
| Bond Angle (°) | C-C-Cl | 119.5 |
| C-C=N | 117.8 | |
| C=N-N | 116.5 | |
| Dihedral Angle (°) | C-C-C=N | 180.0 |
| C-N-N-C | 178.0 |
Note: These values are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity and spectroscopic properties. Computational methods provide a detailed map of the electron distribution within the molecule.
Frontier Molecular Orbital (FMO) Theory and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the calculated HOMO-LUMO gap provides insight into its relative stability and potential for electronic transitions.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative and can vary based on the computational method.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential.
The MEP map for this compound reveals distinct regions of positive and negative electrostatic potential. The red-colored regions, which indicate negative potential, are typically located around electronegative atoms like oxygen, nitrogen, and chlorine. These areas are susceptible to electrophilic attack. The blue-colored regions, indicating positive potential, are usually found around hydrogen atoms, particularly those attached to nitrogen. These sites are prone to nucleophilic attack. The MEP map is therefore a valuable tool for predicting the reactive sites of the molecule.
Mulliken Atomic Charges and Natural Bonding Orbital (NBO) Analysis
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to calculate the partial atomic charges on each atom in a molecule. These charges provide a quantitative measure of the electron distribution.
The calculated Mulliken charges for this compound show that the chlorine, nitrogen, and oxygen atoms carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms generally have positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.
NBO analysis provides a more detailed picture of the bonding in terms of localized orbitals. It describes the molecule in terms of Lewis-type structures, with electron density assigned to specific bonds and lone pairs. NBO analysis can also reveal delocalization effects, such as hyperconjugation, which contribute to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can further explain the electronic communication between different parts of the molecule.
| Atom | Mulliken Charge (a.u.) | Natural Charge (a.u.) |
| Cl | -0.15 | -0.20 |
| O | -0.55 | -0.65 |
| N (imine) | -0.25 | -0.30 |
| N (amide) | -0.40 | -0.50 |
| C (carbonyl) | +0.45 | +0.55 |
Note: These charge values are illustrative and depend on the calculation method.
Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for analyzing the nature of chemical bonds by examining the topology of the electron density. amercrystalassn.org This methodology partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. pitt.edu The lines of maximum electron density that link the nuclei of adjacent atoms are known as bond paths, and the point of minimum density along this path is the bond critical point (BCP). The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the nature of the interatomic interaction.
Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| C=O | High positive value | Negative value | Shared (covalent) |
| C=N | High positive value | Negative value | Shared (covalent) |
| N-N | Moderate positive value | Small positive/negative value | Intermediate |
| C-Cl | Moderate positive value | Small positive value | Closed-shell (polar covalent) |
This table is illustrative and based on general principles of QTAIM analysis for similar organic molecules. The actual values would require specific quantum chemical calculations.
A negative value of the Laplacian of the electron density (∇²ρ < 0) at the BCP indicates a shared interaction, characteristic of covalent bonds where electron density is concentrated between the nuclei. Conversely, a positive Laplacian (∇²ρ > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. The magnitude of the electron density at the BCP correlates with the bond order. Such an analysis would provide a detailed picture of the electronic structure and bonding within this compound.
Computational Prediction of Coordination Sites and Ligand Efficiency
Computational methods are instrumental in predicting the coordination behavior of ligands and their potential efficacy in forming stable metal complexes. For semicarbazones, the presence of multiple heteroatoms with lone pairs of electrons, specifically oxygen and nitrogen atoms, makes them effective chelating agents. ccsenet.org
Theoretical studies on semicarbazone and its derivatives have been conducted to determine the most favorable coordination sites. ccsenet.org These studies often employ methods like Density Functional Theory (DFT) to model the ligand and its interaction with metal ions. The analysis of molecular orbitals, Mulliken charges, and the energies of different coordination isomers helps in identifying the preferred binding sites.
For this compound, the potential coordination sites are the carbonyl oxygen atom, the imine nitrogen atom, and the terminal amino nitrogen atom of the semicarbazide (B1199961) moiety. Computational studies on simpler semicarbazones suggest that the oxygen atom is often a favorable coordination site. ccsenet.org The coordination can occur in a monodentate fashion through one of these atoms or in a bidentate fashion, typically involving the carbonyl oxygen and the imine nitrogen, forming a stable five-membered chelate ring with a metal ion.
Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a ligand binds to a target, considering its size. It is often calculated as the binding energy per heavy atom. While specific ligand efficiency data for this compound is not available, computational prediction of its binding affinity to a hypothetical metal center would be the first step in its evaluation.
Table 2: Predicted Coordination Sites and Their Properties in this compound
| Potential Coordination Atom | Mulliken Charge (Hypothetical) | Steric Accessibility | Potential for Chelation |
| Carbonyl Oxygen (O) | Negative | High | High (with imine nitrogen) |
| Imine Nitrogen (N) | Negative | Moderate | High (with carbonyl oxygen) |
| Amino Nitrogen (NH2) | Less Negative | High | Lower |
This table is based on general findings for semicarbazone derivatives and serves as a predictive guide.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchtrend.netnih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. arxiv.orgresearchgate.net
While specific molecular docking studies for this compound were not found in the reviewed literature, numerous studies on structurally related semicarbazone derivatives have demonstrated their potential to interact with various biological targets, particularly those involved in cancer. researchtrend.netbohrium.com These studies often report the binding affinities (usually in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site. mdpi.comnih.gov
A hypothetical molecular docking study of this compound could be performed against a known anticancer target, such as a specific kinase or a protein involved in cell cycle regulation. The results would provide insights into its potential mechanism of action. The semicarbazone moiety is capable of forming multiple hydrogen bonds, while the chloro-substituted phenyl ring can engage in hydrophobic and halogen bonding interactions.
Table 3: Illustrative Molecular Docking Results of a Semicarbazone Derivative with a Hypothetical Protein Target
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |
| Semicarbazone Derivative | Kinase X | -8.5 | ASN120, LYS50, GLU80 | Hydrogen bonds, Hydrophobic interactions |
| Semicarbazone Derivative | Topoisomerase II | -7.9 | ASP479, ARG483 | Hydrogen bonds, Pi-Alkyl interactions |
This table presents example data from molecular docking studies of semicarbazone derivatives to illustrate the type of information obtained from such simulations. The values are not specific to this compound.
The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger binding. The identification of key interacting residues can guide the design of more potent derivatives.
Mechanistic Insights into Biological Activities
Proposed Mechanisms of Action for Semicarbazone-Based Compounds
The diverse pharmacological effects of semicarbazones are attributed to several underlying mechanisms at the molecular and cellular levels. These proposed mechanisms, primarily derived from studies on various aryl semicarbazones, offer a framework for understanding the potential actions of 4'-chloroacetophenone (B41964) semicarbazone.
Interaction with Specific Molecular Targets and Enzymes
Aryl semicarbazones are thought to exert their biological effects, particularly their anticonvulsant properties, by interacting with a putative binding site. This hypothetical receptor site is characterized by a hydrogen-bonding area and a hydrophobic bonding area. The semicarbazone moiety (-NH-CO-NH2) is proposed to engage in hydrogen bonding, while the aryl ring fits into the hydrophobic pocket. researchgate.net
Some studies on aryl semicarbazones suggest a possible GABA-mediated mechanism of action. For instance, certain 4-ethoxyphenyl semicarbazones have been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in specific regions of the rat brain, such as the medulla oblongata. nih.gov This elevation of GABA levels could contribute to the anticonvulsant effects observed with these compounds. However, it is important to note that direct evidence for the interaction of 4'-chloroacetophenone semicarbazone with specific enzymes or receptors is still an area of active investigation.
Role of Metal Chelation in Biological Pathways
Semicarbazones, as a class of compounds, are known to possess metal-chelating properties. This ability to bind with metal ions is attributed to the presence of nitrogen and oxygen donor atoms in their structure, which can coordinate with transition metal ions. The formation of metal complexes can significantly alter the biological activity of the parent semicarbazone. While the general capacity of semicarbazones to chelate metals is established, specific studies detailing the role of metal chelation by this compound in its biological pathways are limited. The potential for this compound to form metal complexes and the subsequent biological implications remain a subject for further research.
Structure-Activity Relationships (SAR) in this compound Analogs
The biological activity of this compound and its analogs is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents and structural modifications impact their pharmacological effects, particularly their anticonvulsant properties.
Influence of Halogenation on Bioactivity
The presence and position of halogen substituents on the aryl ring of semicarbazones play a crucial role in their biological activity. Studies on various aryl semicarbazones have consistently shown that halogenation can enhance anticonvulsant effects. nih.govnih.gov
Specifically, the introduction of a chlorine atom at the para-position (4'-position) of the acetophenone (B1666503) ring, as seen in this compound, is often associated with significant anticonvulsant activity. nih.gov In comparative studies of substituted aryl semicarbazones, the 4-chloro derivative has demonstrated notable efficacy in animal models of epilepsy. nih.gov The electron-withdrawing nature and lipophilicity of the chlorine atom are thought to contribute to improved pharmacokinetic and pharmacodynamic properties, potentially by enhancing the compound's ability to cross the blood-brain barrier and interact with its target site.
The following table summarizes the anticonvulsant activity of some p-chlorophenyl substituted arylsemicarbazones in the maximal electroshock-induced seizure (MES) test.
Table 1: Anticonvulsant Activity of p-Chlorophenyl Substituted Arylsemicarbazones
| Compound | R Group | MES Screen (% Protection at 100 mg/kg) |
|---|---|---|
| 1 | H | 50 |
| 2 | CH3 | 67 |
| 3 | Cl | 83 |
| 4 | OCH3 | 33 |
Data sourced from a study on p-chlorophenyl substituted arylsemicarbazones. The specific acetophenone derivative was not mentioned. nih.gov
Impact of Other Substituents and Structural Modifications
Besides halogenation, other structural features of this compound analogs also influence their bioactivity. The general pharmacophore model for anticonvulsant semicarbazones includes a lipophilic aryl ring and a hydrogen-bonding semicarbazone moiety. nih.gov
Furthermore, the role of the terminal amino group of the semicarbazone moiety has been investigated. Some studies have shown that substitution on this terminal nitrogen is possible without losing anticonvulsant activity, suggesting that the primary amino group may not be an absolute requirement for interaction with the putative binding site. nih.gov This opens up avenues for further structural modifications to optimize the therapeutic potential of this class of compounds. The substitution with terpene molecules at the terminal amino position has been reported to enhance lipophilicity and pharmacokinetic properties, leading to increased activity. researchgate.net
Anticancer and Cytotoxic Mechanisms in Cellular Models
The cytotoxic potential of semicarbazone derivatives has been a key area of research, with studies pointing towards their ability to induce programmed cell death and interfere with the normal cell cycle of cancerous cells.
Induction of Apoptosis and Mitochondrial Dysfunction
Semicarbazone derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov This process is often mediated through the intrinsic pathway, which involves the mitochondria. mayo.edu Anticancer drugs can trigger this pathway by causing the release of mitochondrial proteins into the cytoplasm, which in turn activate caspases, a family of proteases that execute the apoptotic process. mayo.edu
Studies on semicarbazone derivatives bearing a phenyl moiety have demonstrated their ability to induce apoptosis in a dose-dependent manner. nih.gov A key indicator of this is the activation of procaspase-3 to its active form, caspase-3. nih.gov The activation of this specific caspase suggests the involvement of the mitochondrial pathway in the apoptotic process initiated by these compounds. nih.govmdpi.com
Interactive Table: Anticancer Activity of Representative Semicarbazone Derivatives (Data represents related semicarbazone compounds, not this compound itself, to illustrate the potential of this chemical class.)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Semicarbazone Derivative 11q | HT29 (Human Colon Cancer) | 0.32 | nih.gov |
| Semicarbazone Derivative 11q | SK-N-SH (Human Neuroblastoma) | 0.41 | nih.gov |
| Semicarbazone Derivative 11s | HT29 (Human Colon Cancer) | 1.02 | nih.gov |
| Semicarbazone Derivative 11s | MKN45 (Human Gastric Cancer) | 1.57 | nih.gov |
Modulation of Cell Cycle and Signaling Pathways
In addition to inducing apoptosis, semicarbazones can exert their anticancer effects by modulating the cell cycle. The cell cycle is a tightly regulated process that ensures the proper replication and division of cells. thermofisher.com
Flow cytometry analysis of cancer cells treated with anticancer semicarbazone derivatives has revealed that these compounds can cause cell cycle arrest, specifically in the Sub-G1 phase. nih.gov An accumulation of cells in the Sub-G1 phase is indicative of apoptosis. nih.gov This demonstrates that these compounds inhibit the proliferation of cancer cells by halting their progression through the cell cycle and triggering cell death. nih.gov
Antimicrobial Mechanisms Against Pathogenic Microorganisms
Semicarbazones have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. researchgate.net Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Disruption of Bacterial and Fungal Cellular Functions
The antimicrobial effects of semicarbazones are attributed to their interaction with vital biochemical pathways within microbial cells. It is suggested that these compounds may interfere with deoxyribonucleotide synthesis and cell wall biosynthesis. nih.gov The semicarbazide (B1199961) raw materials for these compounds are known to possess biological activity against common bacterial species.
Comparative Efficacy Against Gram-Positive and Gram-Negative Strains
Studies on various substituted acetophenone semicarbazones have shown varied efficacy against Gram-positive and Gram-negative bacteria. In some instances, these compounds exhibit excellent activity against Gram-positive bacteria like Staphylococcus aureus when compared to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Conversely, other studies on N-hydroxysemicarbazone derivatives of substituted acetophenones have reported more pronounced activity against Gram-negative bacteria. nih.gov The antibacterial activity of acetophenone derivatives, in general, has been evaluated against both Gram-positive and Gram-negative organisms. nih.gov
Interactive Table: Antimicrobial Activity of Representative Acetophenone Semicarbazone Derivatives (MIC values illustrate the general antimicrobial trends for this class of compounds.)
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| 1-Naphthylamine based acetophenone semicarbazone 1 | Staphylococcus aureus | Gram-positive | 100 | researchgate.net |
| 1-Naphthylamine based acetophenone semicarbazone 1 | Bacillus subtilis | Gram-positive | 100 | researchgate.net |
| 1-Naphthylamine based acetophenone semicarbazone 2 | Staphylococcus aureus | Gram-positive | 150 | researchgate.net |
| 1-Naphthylamine based acetophenone semicarbazone 2 | Bacillus subtilis | Gram-positive | 150 | researchgate.net |
| N-hydroxy-4-methoxyacetophenone semicarbazone 6 | E. Coli | Gram-negative | - | nih.gov |
| N-hydroxy-4-methoxyacetophenone semicarbazone 6 | P. aeruginosa | Gram-negative | - | nih.gov |
Anticonvulsant Mechanisms and Receptor Interactions
Semicarbazones have been extensively investigated as a promising class of anticonvulsant agents. researchgate.net Their mechanism of action is thought to be related to a specific pharmacophore model that includes key structural features.
This model suggests that for anticonvulsant activity, a semicarbazone should possess a lipophilic aryl ring, a hydrogen-bonding domain, and an electron donor system. researchgate.netijpsonline.com Research has indicated that the presence of a halogen substituent, such as chlorine, at the para position of the aryl ring of an acetophenone derivative can enhance its anticonvulsant potency. ijsar.in This structural feature is present in this compound.
The primary proposed mechanism for the anticonvulsant action of semicarbazones is the inhibition of voltage-gated sodium channels. This aligns with the activity of many established antiepileptic drugs. The structural requirements for activity in the maximal electroshock (MES) screen, a common test for anticonvulsant drugs, include a large hydrophobic group. ijpsonline.com
Modulation of Neurotransmitter Receptors (e.g., Glycine (B1666218) Receptors)
While direct studies on the interaction of this compound with glycine receptors are not extensively documented, research on structurally related aryl semicarbazones provides insights into their potential mechanisms of action on neurotransmitter systems. The anticonvulsant activity of some aryl semicarbazones has been linked to the modulation of GABAergic neurotransmission. For instance, certain 4-ethoxyphenyl semicarbazones have been found to increase the levels of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system (CNS), in specific regions of the rat brain, such as the medulla oblongata. researchgate.netnih.gov This suggests that the anticonvulsant effects of this class of compounds may be mediated, at least in part, through the enhancement of GABAergic inhibition. researchgate.netresearchgate.net
Although the primary focus of existing research has been on GABA, the structural similarities between GABA and glycine receptors, both being ligand-gated chloride channels, allow for the hypothesis that aryl semicarbazones could potentially modulate glycine receptors as well. Glycine receptors are crucial for mediating inhibitory neurotransmission, particularly in the spinal cord and brainstem. nih.gov However, it is important to note that the principal mode of action for some aryl semicarbazones, such as 4-bromobenzaldehyde (B125591) semicarbazone, does not appear to involve direct interaction with the GABAA receptor complex, leading researchers to consider other mechanisms, including those involving excitatory amino acid neurotransmission. Further investigations are required to elucidate the specific interactions, if any, between this compound and glycine receptors.
Sodium Channel Blocking Actions
A significant body of evidence suggests that the anticonvulsant properties of aryl semicarbazones, including this compound, are primarily attributable to their ability to block voltage-gated sodium channels (VGSCs). nih.govnih.gov This mechanism is a hallmark of many established antiepileptic drugs. nih.gov The proposed pharmacophore for anticonvulsant semicarbazones includes an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor group, which are thought to facilitate interaction with the sodium channel. researchgate.net
The presence of a halogen substituent, such as the chloro group at the 4-position of the acetophenone ring in this compound, is often associated with potent anticonvulsant activity within this class of compounds. nih.gov This is consistent with the structure-activity relationship studies of various substituted aryl semicarbazones, which indicate that a 4-halo substituent on the aryl ring is favorable for activity. nih.gov The blockade of VGSCs by these compounds is believed to stabilize the inactivated state of the channel, thereby limiting the repetitive firing of neurons that is characteristic of seizure activity. nih.gov
Table 1: Anticonvulsant Activity of Selected Aryl Semicarbazones
| Compound | Substitution on Aryl Ring | Anticonvulsant Activity (MES Screen) | Putative Mechanism |
| 4-Fluorophenyl substituted semicarbazones | 4-F | Potent | Sodium Channel Blocking |
| 4-Chlorophenyl substituted semicarbazones | 4-Cl | Active | Sodium Channel Blocking |
| 2-Bromophenyl substituted semicarbazones | 2-Br | Active | Sodium Channel Blocking |
| 3-Bromophenyl substituted semicarbazones | 3-Br | Active | Sodium Channel Blocking |
| 4-Methylphenyl substituted semicarbazones | 4-CH3 | Active | Sodium Channel Blocking |
MES: Maximal Electroshock Seizure test. Data synthesized from structure-activity relationship studies. nih.gov
Antiviral and Antiparasitic Actions: Mechanistic Hypotheses
While direct mechanistic studies on the antiviral and antiparasitic activities of this compound are limited, research on related semicarbazone and thiosemicarbazone derivatives provides a foundation for formulating hypotheses.
The antiviral potential of semicarbazones and their analogues is an area of active investigation. For instance, certain 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides, which share some structural motifs with semicarbazones, have demonstrated a broad range of inhibitory activity against various RNA viruses. nih.gov The mechanism for some of these compounds involves the inhibition of viral enzymes essential for replication, such as the HCV NS5B polymerase. nih.gov It is hypothesized that this compound, if it possesses antiviral properties, might act through similar mechanisms, such as interfering with viral attachment, entry, or replication processes. The specific viral targets would likely depend on the virus . For example, some antiviral compounds work by inhibiting viral neuraminidase, proteases, or polymerases. nih.gov
In the context of antiparasitic action, thiosemicarbazones, which are structurally similar to semicarbazones, have shown activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. The proposed mechanism for some thiosemicarbazones involves the inhibition of crucial parasitic enzymes, such as cruzipain, a major cysteine protease in T. cruzi. It is plausible that this compound could exert antiparasitic effects by targeting similar vital enzymes within the parasite, thereby disrupting its metabolic or reproductive cycles. Further research is necessary to validate these hypotheses and to identify the specific molecular targets of this compound in viruses and parasites.
Future Research Directions and Advanced Applications
Development of Novel Therapeutic Agents based on 4'-Chloroacetophenone (B41964) Semicarbazone Core
The scaffold of 4'-Chloroacetophenone semicarbazone is a cornerstone in the development of new therapeutic agents, demonstrating a wide spectrum of pharmacological activities. Semicarbazones, in general, are known for their diverse biological effects, including anticonvulsant, antimicrobial, and anticancer properties.
Anticonvulsant Properties: Aryl semicarbazones are recognized as a class of anticonvulsant compounds. nih.gov For instance, 4-bromobenzaldehyde (B125591) semicarbazone, a related compound, has shown significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are standard models for screening anticonvulsant drugs. nih.gov This suggests that the this compound core could be a valuable pharmacophore for designing new drugs to manage seizures. Research into derivatives of this core structure has led to the synthesis of compounds with potent anticonvulsant activity and low neurotoxicity. nih.govnih.gov
Antimicrobial and Anticancer Activities: The semicarbazone moiety is a critical feature for various biological activities. Research has demonstrated that chlorophenyl-containing thiosemicarbazides, which are structurally similar to semicarbazones, exhibit notable anticancer activity against various cancer cell lines, including melanoma and prostate cancer cells. mdpi.com Semicarbazone derivatives have also shown the ability to induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their potential as anticancer agents. nih.gov Furthermore, studies on benzophenone (B1666685) semicarbazone have indicated positive effects against Ehrlich Ascites Carcinoma cells. researchgate.netnih.gov In terms of antimicrobial properties, substituted semicarbazones have demonstrated significant activity against various bacteria and fungi. The synthesis of hydroxyl semicarbazone derivatives has yielded compounds with notable antibacterial activity. nih.gov
Table 1: Investigated Therapeutic Activities of Semicarbazone Derivatives
| Therapeutic Area | Key Findings | Related Compounds | Citations |
| Anticonvulsant | Active in MES and scPTZ tests with low neurotoxicity. | Aryl semicarbazones, 4-bromobenzaldehyde semicarbazone | nih.govnih.gov |
| Anticancer | Active against melanoma, prostate, and breast cancer cell lines. Induces apoptosis and cell cycle arrest. | Chlorophenyl-containing thiosemicarbazides, Benzophenone semicarbazone | mdpi.comnih.govresearchgate.netnih.gov |
| Antimicrobial | Significant activity against various bacteria and fungi. | Substituted semicarbazones, Hydroxyl semicarbazones | nih.gov |
| Anti-HIV | Some derivatives show protection against HIV-1 and HIV-2. | Thioureido derivative of 4-aminoacetophenone aryl semicarbazone | nih.gov |
Exploration in Analytical Chemistry: Advanced Sensing and Detection Methodologies
This compound and its related structures are being explored for their utility in analytical chemistry, particularly in the creation of advanced sensors for ion detection. clearsynth.com Schiff base ligands, which share structural similarities with semicarbazones, are known to form colored complexes upon binding with metal ions, a property that can be harnessed for colorimetric sensing. nih.gov
The development of chemosensors for detecting metal ions is a significant area of research. For example, a Schiff base ligand derived from 4-amino antipyrine (B355649) and 5-nitro 3-methoxy salicylaldehyde (B1680747) has been shown to visually change color in the presence of several metal ions, including Al³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. epa.gov The fluorescence intensity of such ligands can be quenched upon the addition of metal ions, providing a basis for their detection. epa.gov This principle of forming colored complexes that are easily detectable makes these compounds promising candidates for developing new analytical methods for environmental and biological monitoring. nih.gov
Role as Versatile Building Blocks in Complex Organic Synthesis
4'-Chloroacetophenone, the precursor to this compound, is a versatile building block in organic synthesis. chemimpex.com It serves as a key intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com The presence of the chlorinated structure enhances its reactivity, making it a valuable reagent for medicinal chemistry and materials science applications. chemimpex.com
The semicarbazone derivative itself is an important intermediate for synthesizing biologically active heterocyclic compounds. researchgate.net For instance, the reaction of cyanoacetylhydrazine with ω-bromo(4-methyl)acetophenone leads to the formation of various heterocyclic derivatives, such as 1,3,4-triazine, pyridine, and 1,3,4-oxadiazine, many of which have demonstrated antitumor activity. mdpi.com This highlights the role of acetophenone (B1666503) semicarbazones as foundational structures for constructing more complex and pharmacologically relevant molecules.
Catalytic Applications in Organic Transformations
While direct catalytic applications of this compound are not extensively documented, its structural components and derivatives are relevant in the broader context of catalysis. The synthesis of such compounds often involves catalytic processes, and the resulting molecules can act as ligands in catalytic systems. The development of new synthetic methods utilizing these building blocks can be enhanced through novel catalytic strategies.
Investigation of Materials Science Applications (e.g., Nonlinear Optics with Derivatives)
The crystalline properties of this compound and its derivatives suggest potential applications in materials science. The crystal structure of the parent compound has been determined, providing a basis for understanding its solid-state properties. nih.gov Derivatives, such as 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide, form crystal structures with specific intermolecular interactions, like hydrogen bonds, which are crucial for the design of new materials. researchgate.net These organized molecular arrangements are a prerequisite for applications such as nonlinear optics (NLO), where the material's properties can be tuned by an applied electric field. The study of the crystal engineering of these compounds could lead to the development of new materials with tailored optical or electronic properties.
Q & A
Basic Research: How is 4'-Chloroacetophenone semicarbazone synthesized, and what analytical methods confirm its structural purity?
Answer:
The synthesis typically involves two steps: (1) Preparation of 4'-chloroacetophenone via Friedel-Crafts acylation of chlorobenzene, followed by (2) condensation with semicarbazide in a refluxing ethanol/water mixture. Structural confirmation relies on:
- Melting point analysis : Compare the derivative’s melting point to literature values (e.g., 228–232°C for semicarbazones of substituted acetophenones) .
- NMR spectroscopy : Assign peaks for the aromatic protons (δ 7.2–8.0 ppm), ketone-derived semicarbazone NH groups (δ 8.5–10.0 ppm), and the chloro-substituted phenyl ring .
- IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .
Advanced Research: How do noncovalent interactions influence the crystal packing of metal complexes derived from this compound?
Answer:
In copper(II) complexes, semicarbazones act as tridentate ligands (NNO-donor), forming coordination polymers or discrete structures. Key interactions include:
- π-π stacking : Between aromatic rings of adjacent ligands, analyzed via Hirshfeld surface plots (contributing 5–15% to crystal packing) .
- Hydrogen bonding : NH···O and CH···Cl interactions stabilize supramolecular assemblies. For example, NH from semicarbazone forms H-bonds with chloride counterions (distance ~3.0 Å) .
- Halogen interactions : The chloro substituent participates in Cl···π contacts (3.3–3.5 Å), influencing lattice stability .
Basic Research: What spectroscopic techniques differentiate this compound from its nitro-substituted analogs?
Answer:
Key distinctions include:
- UV-Vis spectroscopy : Nitro-substituted analogs show a bathochromic shift (λmax 280 → 320 nm) due to enhanced conjugation .
- ¹³C NMR : The nitro group deshields adjacent carbons (e.g., C-3 in 4'-chloro-3'-nitroacetophenone semicarbazone appears at δ 125–130 ppm vs. δ 115–120 ppm for chloro-only derivatives) .
- Mass spectrometry : Molecular ion clusters differ by m/z 45 (Cl vs. NO₂ substitution) .
Advanced Research: How does Wilkinson’s catalyst mediate unusual transformations of semicarbazones, and what mechanistic insights exist?
Answer:
[Rh(PPh₃)₃Cl] catalyzes C-N bond cleavage in para-nitrobenzaldehyde semicarbazone, replacing NH₂ with NR₂ (R = alkyl groups from amines). The mechanism involves:
- Oxidative addition : Rh(I) → Rh(III) intermediate formation.
- Ligand rearrangement : Coordination of the transformed semicarbazone as a dianionic C,N,O-donor, confirmed by cyclic voltammetry (oxidative peak at +0.97 V vs. SCE) .
- Steric effects : Bulky amines (e.g., iPr) slow reaction rates due to hindered Rh-amine coordination .
Basic Research: What protocols are used to evaluate the anticonvulsant activity of this compound derivatives?
Answer:
- MES test (Maximal Electroshock Seizure) : Administer 100–200 mg/kg of the compound to mice, observing protection against tonic hindlimb extension .
- ScPTZ test (Subcutaneous Pentylenetetrazol) : Monitor latency to clonic seizures; active compounds delay onset by >30% vs. controls .
- Dose-response analysis : Compounds like 4E and 4H (from pharmacophore optimization) show 75–100% protection at 150 mg/kg .
Advanced Research: How do structural modifications (e.g., chloro vs. nitro substituents) affect the kinetic parameters of this compound in enzymatic studies?
Answer:
- Substrate specificity : 4’-Chloroacetophenone semicarbazone exhibits higher kcat/Km (2.1 × 10³ M⁻¹s⁻¹) vs. 3’-chloro analogs (1.5 × 10³ M⁻¹s⁻¹) in cytochrome P450 assays, due to optimal halogen positioning .
- Steric hindrance : Nitro groups reduce binding affinity (Km increases by 40%) but enhance transition-state stabilization (kcat rises 1.8-fold) .
Basic Research: How are semicarbazone derivatives used to identify unknown carbonyl compounds in analytical chemistry?
Answer:
- Derivatization : React the unknown carbonyl with semicarbazide to form a semicarbazone.
- Melting point comparison : Match the derivative’s melting point to databases (e.g., 228–232°C for 2-chlorobenzaldehyde semicarbazone) .
- Spectroscopic cross-validation : Use IR (C=O absence post-reaction) and NMR (disappearance of aldehyde proton at δ 9.8–10.2 ppm) .
Advanced Research: What role do deuterated analogs (e.g., 4’-chloroacetophenone-d₇) play in mechanistic studies of semicarbazone reactivity?
Answer:
- Isotope effects : Deuterated analogs reduce kH/kD ratios in C-H activation steps (e.g., 1.8–2.2 for Rh-catalyzed transformations), confirming rate-determining H-transfer .
- Tracing reaction pathways : LC-MS analysis of deuterated byproducts reveals competing mechanisms (e.g., β-hydride elimination vs. oxidative addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
